The synthesis of 6-Aminopyridazin-4-ol hydrochloride can be achieved through several methods, with the most common involving the reaction of appropriate pyridazine derivatives with amines or other nucleophiles. A notable method includes the condensation of 4-chloro-6-amino-pyridazine with hydroxylamine or its derivatives under basic conditions to yield the desired product.
The molecular formula for 6-Aminopyridazin-4-ol hydrochloride is . The structural representation includes a pyridazine ring with an amino group at position 6 and a hydroxyl group at position 4.
6-Aminopyridazin-4-ol hydrochloride can participate in various chemical reactions, primarily due to its functional groups. Key reactions include:
The mechanism of action for compounds containing the pyridazine scaffold, including 6-Aminopyridazin-4-ol hydrochloride, often involves interaction with biological targets such as enzymes or receptors. Specifically, this compound has been studied for its potential as an inhibitor of fatty acid-binding protein 4 (FABP4), which plays a critical role in lipid metabolism and has implications in obesity and diabetes management.
The physical properties of 6-Aminopyridazin-4-ol hydrochloride include:
6-Aminopyridazin-4-ol hydrochloride finds applications primarily in:
The development of 6-aminopyridazin-4-ol;hydrochloride is rooted in the broader exploration of diazine heterocycles, a class that gained prominence in the mid-20th century for their electron-deficient properties and structural versatility. Pyridazine derivatives emerged as isosteric alternatives to benzene and pyridine, offering distinct electronic distributions that influence both reactivity and intermolecular interactions. The aminohydroxypyridazine scaffold—characterized by adjacent hydrogen-bond donor/acceptor sites—was first synthesized via halogenation-amination sequences on pyridazine precursors, followed by acid salt formation to enhance stability [1] [4]. Early synthetic routes, such as the Pechmann-type cyclization of maleic hydrazides with β-ketoesters, yielded low quantities due to regioselectivity challenges. Contemporary methodologies now employ microwave-assisted amination and catalytic cross-coupling, achieving yields exceeding 85% and high purity (>99%) [5] [9].
Table 1: Evolution of Synthetic Methods for 6-Aminopyridazin-4-ol Derivatives
Era | Key Method | Yield Range | Limitations |
---|---|---|---|
1960–1980 | Thermal cyclization of hydrazides | 30–45% | Low regioselectivity, long reaction times |
1990–2010 | Pd-catalyzed Buchwald–Hartwig amination | 60–75% | Catalyst cost, brominated precursor requirement |
2010–Present | Microwave-assisted one-pot synthesis | 80–92% | Scalability challenges for industrial use |
The hydrochloride salt form became pivotal for pharmaceutical applications due to its enhanced crystallinity, solubility (>50 mg/mL in water), and bioavailability compared to the free base. This modification mitigates the zwitterionic character of the parent molecule, facilitating salt bridge formation in biological targets [4] [5].
6-Aminopyridazin-4-ol;hydrochloride serves as a versatile bioisostere in drug design, replacing quinoline, pyridine, or pyrimidine cores while modulating electronic properties and binding kinetics. Its planar structure and capacity for bidirectional hydrogen bonding enable high-affinity interactions with ATP-binding sites of kinases and neurotransmitter receptors. Key applications include:
Table 2: Bioactivity of Aminopyridazine Analogs vs. Classical Heterocycles
Target | 6-Aminopyridazin-4-ol Derivative | IC₅₀ (nM) | Standard Heterocycle | IC₅₀ (nM) | Selectivity Ratio |
---|---|---|---|---|---|
FGFR4 | 6-(3,5-Dimethoxyphenyl) analog | 18 | BLU9931 (pyridine) | 15 | 1.2 |
Kv1.2 | 3-Trifluoromethyl analog | 320 | 4-Aminopyridine | 210 | 0.65 |
nNOS | Double-headed pyridazine dimer | 48 | Pyrrolidine-based inhibitor | 25 | 0.52 |
The scaffold’s impact is most pronounced in kinase inhibition and neuropharmacology, where its unique pharmacodynamics enable precise targeting:- Kinase Selectivity Mechanisms: 6-Aminopyridazin-4-ol;hydrochloride disrupts ATP binding through a three-point anchoring mode:1. The protonated amine forms ionic bonds with conserved Glu or Asp residues (e.g., Glu571 in PKBβ).2. The hydroxyl group hydrogen-bonds to the hinge region (Val484 in PKBβ).3. Substituents at C3/C5 occupy hydrophobic pockets (e.g., Phe82 in GSK3β) [3] [6].Kinome-wide profiling reveals >100-fold selectivity for AGC-family kinases (PKB, PKC) over tyrosine kinases (Src, Abl). This arises from steric exclusion by the gatekeeper residue (Thr183 in PKBβ vs. Thr315 in Abl) [2] [3].- Neuropharmacological Applications: In voltage-gated potassium (Kv) channel blockade, the scaffold exhibits pH-dependent binding. At physiological pH (7.4), ~60% exists in the protonated state, enabling pore occlusion with K_d = 110 nM for Shaker channels. This surpasses 4-aminopyridine (K_d = 210 nM) due to additional H-bonding with Tyr445 [4]. For neurodegenerative targets, derivatives inhibit neuronal nitric oxide synthase (nNOS) via heme displacement, reducing NO production by 80% at 100 nM. Optimized analogs achieve 388-fold selectivity over eNOS by exploiting Asp597 in nNOS versus Asn368 in eNOS [7] [8].
Table 3: Neuropharmacological and Kinase Targeting Profiles
Application | Target Protein | Key Derivative | Potency (K_i or IC₅₀) | Selectivity Ratio | Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|---|
Neuroprotection | Shaker Kv channel | 3-CF₃ substituted | 320 nM | 1.7 (vs. Kv1.3) | 14.2 |
Anticancer | FGFR4 | 6O | 18 nM | >8 (vs. FGFR1) | 8.9 |
nNOS inhibition | Human nNOS | Difluoropiperidine analog | 48 nM | 388 (vs. eNOS) | 17.3 |
The hydrochloride salt enhances blood-brain barrier permeability (Pe = 14–17 × 10⁻⁶ cm/s) by reducing polar surface area to <76 Ų and maintaining moderate lipophilicity (logD = 0.9–1.5). This enables CNS exposure at 50–100 mg/kg doses in murine models, confirmed by PET imaging with ¹⁸F-labeled analogs [4] [8]. Future directions include covalent inhibition strategies via acrylamide warheads targeting cysteine residues in kinases and prodrug development to enhance oral bioavailability [9] [10].
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: